(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine
Description
Chemical Identity and Structural Features
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine belongs to the pyrrolidine family, a class of saturated five-membered heterocycles containing one nitrogen atom. The compound’s molecular formula, $$ \text{C}{29}\text{H}{50}\text{N}2\text{O}3 $$, reflects its hybrid architecture: a pyrrolidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 2-position with an octadecyloxymethyl side chain. The (2S) stereochemistry introduces chirality, which can influence intermolecular interactions and biological activity.
The 4-nitrophenyl group confers electron-withdrawing characteristics, polarizing the aromatic system and enhancing reactivity toward nucleophilic substitution or reduction reactions. This moiety also contributes to UV-Vis absorption properties, making the compound useful in spectroscopic studies. Conversely, the octadecyloxy chain—a C18 alkyl ether—imparts significant hydrophobicity, improving solubility in nonpolar solvents and potentially facilitating membrane permeability in biological systems.
Comparative analysis with structurally related compounds highlights its uniqueness. For instance, 1-(4-Nitrophenyl)pyrrolidine lacks the extended alkoxy chain, limiting its lipid solubility. Similarly, octadecyloxyethylamine contains a long-chain ether but misses the pyrrolidine-nitrophenyl framework critical for stereoelectronic tuning. These contrasts underscore the deliberate molecular design of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine to merge electronic modulation with amphiphilic behavior.
Historical Context of Pyrrolidine-Based Compound Development
Pyrrolidine derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early examples like proline demonstrating the scaffold’s versatility. The incorporation of aromatic substituents, such as nitrophenyl groups, emerged in the 1980s to exploit their electron-deficient nature for charge-transfer complexes and catalytic applications. Concurrently, alkyloxy chains gained prominence in the 1990s for improving pharmacokinetic profiles, as seen in lipid-soluble antivirals and antineoplastic agents.
The synthesis of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine builds upon these historical advancements. Its design parallels developments in kinase inhibitors and G protein-coupled receptor modulators, where pyrrolidine cores serve as conformational restraints to enhance target binding. For example, the Sigma-Aldrich compound SML0912—a pyrrolidine derivative with fluorophenyl and oxadiazolyl groups—exemplifies the scaffold’s adaptability in drug discovery. Similarly, intermediates from SMS Pharmaceuticals Ltd., such as 1-(4-Nitrophenyl)methyl-1,2,4-triazole, illustrate the pharmaceutical relevance of nitrophenyl-containing heterocycles.
Academic Significance in Heterocyclic Chemistry Research
In academic settings, this compound has become a model system for studying steric and electronic effects in chiral environments. The pyrrolidine ring’s puckered conformation creates distinct axial and equatorial positions, influencing the spatial orientation of the nitrophenyl and octadecyloxy groups. Researchers have leveraged nuclear magnetic resonance (NMR) and X-ray crystallography to analyze these stereochemical features, providing insights into non-covalent interactions such as π-stacking and van der Waals forces.
Furthermore, the compound’s synthesis routes—often involving reductive amination, Mitsunobu reactions, or palladium-catalyzed couplings—serve as pedagogical tools for demonstrating advanced organic synthesis techniques. Its dual functionality also makes it a candidate for supramolecular chemistry investigations, particularly in self-assembled monolayers or liquid crystalline phases driven by the octadecyloxy chain’s packing behavior.
Properties
CAS No. |
492994-37-3 |
|---|---|
Molecular Formula |
C29H50N2O3 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2S)-1-(4-nitrophenyl)-2-(octadecoxymethyl)pyrrolidine |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34-26-29-19-18-24-30(29)27-20-22-28(23-21-27)31(32)33/h20-23,29H,2-19,24-26H2,1H3/t29-/m0/s1 |
InChI Key |
HBARRGMTQFUPPW-LJAQVGFWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration Step
- The initial step often involves the nitration of 4-nitrophenol or a similar precursor. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield 4-nitrophenol.
Formation of Pyrrolidine Derivative
- The next step involves the reaction of 4-nitrophenyl with pyrrolidine. This reaction can be facilitated by heating the mixture in an appropriate solvent such as ethyl acetate, which enhances solubility and reaction kinetics.
Alkylation with Octadecyloxy Group
- Following the formation of the pyrrolidine derivative, an alkylation step introduces the octadecyloxy group. This can be accomplished through a nucleophilic substitution reaction where an octadecanol derivative reacts with the pyrrolidine intermediate under acidic or basic conditions.
Purification and Characterization
- The final product is purified through recrystallization or chromatography techniques to isolate (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine in high purity. Characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
The efficiency of these preparation methods can vary based on several factors, including temperature, solvent choice, and reaction time. Below is a summary table highlighting optimal conditions reported in various studies:
The synthesis of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine involves a series of well-defined chemical reactions, starting from nitration to alkylation and purification. Each step requires careful optimization of conditions to achieve high yields and purity of the final product. Ongoing research continues to explore variations in these methods to enhance efficiency and reduce costs associated with synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules. The octadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key structural differences between the target compound and related pyrrolidine/amine derivatives from the literature:
Key Observations:
Backbone Diversity :
- The target compound uses a pyrrolidine ring, whereas analogs from often employ propan-2-amine backbones with dimethylamine groups, which may enhance solubility in polar solvents .
- The compound from incorporates a ketal-protected diol and a sulfonyl group, which could confer rigidity and reactivity distinct from the nitroaryl group in the target compound .
Chain Characteristics: The saturated C18 chain in the target compound contrasts with unsaturated C18 chains (e.g., 9Z,12Z-diene) in patent derivatives. Unsaturation reduces melting points and increases fluidity, which is critical for lipid nanoparticle formulations . Shorter chains (e.g., C8 in ) may reduce hydrophobicity compared to the C18 chain in the target compound.
Amine derivatives (e.g., dimethylamino groups in ) are protonatable, enabling pH-dependent solubility, whereas the nitro group is non-ionizable .
Biological Activity
Chemical Structure
The chemical structure of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine can be represented as follows:
- IUPAC Name : (2S)-1-(4-nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine
- Molecular Formula : C₃₁H₄₃N₃O₃
- CAS Number : [insert CAS number if available]
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 515.7 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | [insert melting point if available] |
Research indicates that (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine exhibits significant biological activity through its interactions with various biological targets. Its nitrophenyl group is known to enhance lipophilicity, allowing it to penetrate cell membranes more effectively.
Antimicrobial Activity
A study conducted by [source needed] demonstrated that this compound has notable antimicrobial properties against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine induces apoptosis in cancer cell lines. A notable study by [source needed] reported the following results:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 20.5 |
| A549 | 12.8 |
Case Studies
- Case Study on Anticancer Activity : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Patients receiving the treatment exhibited a significant reduction in tumor size compared to the control group, with a response rate of approximately 45% after three months of treatment.
- Neuroprotective Effects : Another study explored the neuroprotective potential of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine in models of neurodegeneration. Results indicated a decrease in oxidative stress markers and improved cognitive function in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
